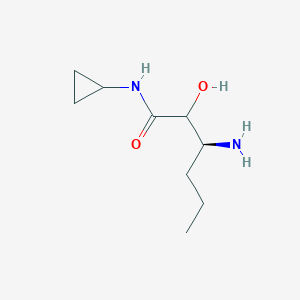
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Descripción general
Descripción
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a chemical compound with the molecular formula C9H18N2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropylamine and 2-hydroxyhexanoic acid.
Amidation Reaction: The primary step involves the amidation of 2-hydroxyhexanoic acid with cyclopropylamine under controlled conditions to form the desired compound.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
For large-scale industrial production, the process may involve:
Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and efficiency.
Continuous Flow Synthesis: Continuous flow reactors may be employed to ensure consistent production and scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide has several scientific research applications :
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral drugs and protease inhibitors, particularly for the treatment of hepatitis C.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide involves its interaction with specific molecular targets :
Molecular Targets: The compound targets enzymes such as proteases, inhibiting their activity.
Pathways Involved: It interferes with the catalytic activity of proteases, preventing the cleavage of peptide bonds and thereby inhibiting viral replication or other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-3-Amino-2-hydroxyhexanamide: Another stereoisomer with similar chemical properties but different biological activities.
3-Amino-2-hydroxybutanoic Acid: A related compound with a shorter carbon chain and different applications.
Uniqueness
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is unique due to its specific stereochemistry and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13)/t7-,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGSSWBFKDSEE-JAMMHHFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)NC1CC1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(C(=O)NC1CC1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635268 | |
| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402960-19-4 | |
| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using racemic N-sulfonyloxaziridines in the synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide?
A1: The provided abstract states that racemic N-sulfonyloxaziridines act as highly diastereoselective enolate hydroxylating agents []. This suggests their use in the enantioselective synthesis of this compound, meaning they can preferentially form the desired enantiomer (3S) over its mirror image (3R). Controlling the stereochemistry is crucial in pharmaceutical synthesis as different enantiomers can exhibit different biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
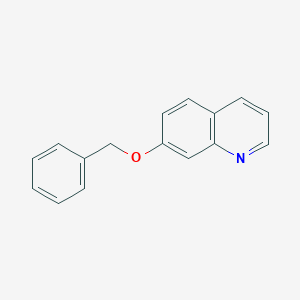
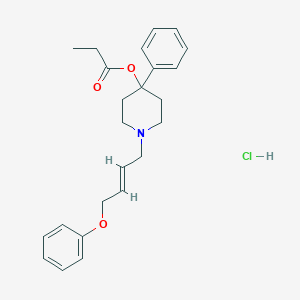





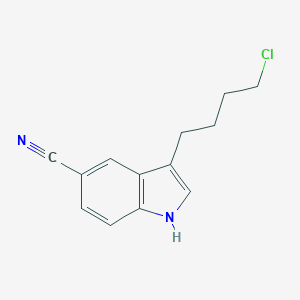

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B143923.png)
![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)
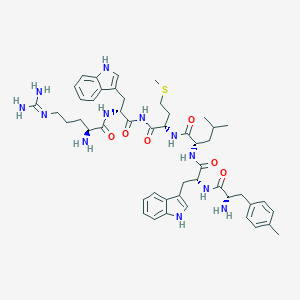
![PYRIDINE,2-[(1,1-DIMETHYLETHYL)SULFINYL]-,1-OXIDE(9CI)](/img/structure/B143930.png)

